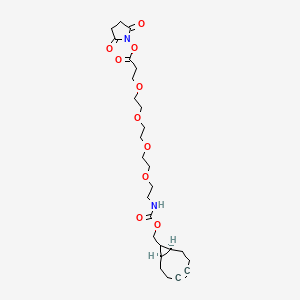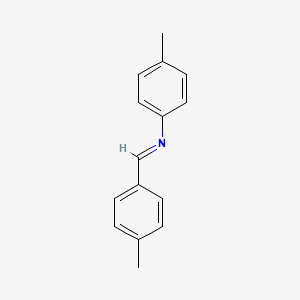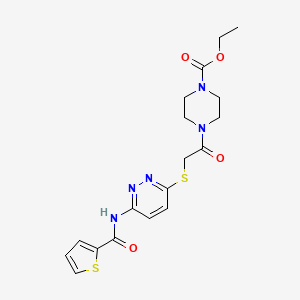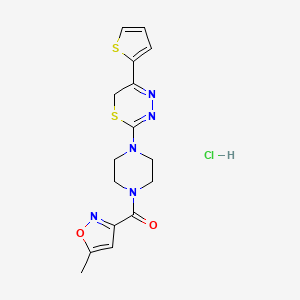
BCN-PEG4-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCN-PEG4-NHS ester is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that facilitates the connection of two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells . BCN-PEG4-NHS ester is also a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
科学研究应用
BCN-PEG4-NHS ester has a wide range of applications in scientific research, including:
作用机制
Target of Action
BCN-PEG4-NHS ester, also known as BCN-endo-PEG4-SPA, is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain primary amines (-NH2) and azide groups .
Mode of Action
The compound contains a bicyclononyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its specificity, reliability, and biocompatibility . The compound also contains an NHS ester group, which can react with primary amines (-NH2) to form a stable amide bond .
Biochemical Pathways
BCN-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound contains a polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of BCN-PEG4-NHS ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target proteins involved.
Action Environment
The action of BCN-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound should be stored at -5°C and kept dry to avoid sunlight . These conditions can affect the stability and efficacy of the compound. Furthermore, the presence of primary amines and azide groups in the environment is necessary for the compound to function .
生化分析
Biochemical Properties
BCN-PEG4-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The BCN group in BCN-PEG4-NHS ester enables copper-free click chemistry with azide-tagged biomolecules . This interaction allows for the labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of BCN-PEG4-NHS ester on cells and cellular processes are primarily related to its ability to label proteins and other biomolecules. By labeling these molecules, BCN-PEG4-NHS ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of BCN-PEG4-NHS ester involves its interaction with biomolecules at the molecular level. The BCN group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction allows BCN-PEG4-NHS ester to bind to these biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BCN-PEG4-NHS ester can change over time. The NHS-ester moiety in the compound readily hydrolyzes and becomes non-reactive . Therefore, stock solutions of the compound should be prepared immediately before use
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG4-NHS ester involves the reaction of BCN (bicyclo[6.1.0]nonyne) with PEG4 (polyethylene glycol with four ethylene glycol units) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of BCN-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to remove any impurities .
化学反应分析
Types of Reactions
BCN-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, triethylamine (as a base)
Conditions: Mild temperatures, typically room temperature, and neutral to slightly basic pH.
Major Products
The major product formed from the reaction of BCN-PEG4-NHS ester with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs and other bioconjugates .
相似化合物的比较
BCN-PEG4-NHS ester is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it suitable for biological applications where copper can be toxic. Similar compounds include:
DIBO-PEG4-NHS ester: Another click chemistry reagent that undergoes SPAAC reactions but with different structural properties.
DBCO-PEG4-NHS ester: Similar to BCN-PEG4-NHS ester but with a different bicyclic structure, offering slightly different reactivity and stability profiles.
BCN-PEG4-NHS ester stands out for its high efficiency and compatibility with biological systems, making it a valuable tool in both research and therapeutic applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCOKMBYCIQEJ-CBQGHPETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2402644.png)

![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)

![2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide](/img/structure/B2402651.png)
![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2402655.png)
![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)
![1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2402660.png)

![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)

